

An In-depth Technical Guide to Destomycin B: Chemical Structure and Properties

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Compound of Interest		
Compound Name:	Destomycin B	
Cat. No.:	B1664222	Get Quote

Destomycin B is an aminoglycoside antibiotic, a class of compounds known for their potent antibacterial and anthelmintic activities. Isolated as a minor product from the fermentation broth of Streptomyces rimofaciens, it shares structural and biological similarities with its more abundant counterpart, Destomycin A. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and the methodologies used for the isolation and characterization of **Destomycin B**.

Chemical Structure

Destomycin B is a complex glycoside composed of three distinct moieties. Its structure was elucidated through a combination of chemical and spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry. The constituent parts of **Destomycin B** are:

- N,N'-dimethyl-2-deoxystreptamine: A central aminocyclitol ring that is characteristic of many aminoglycoside antibiotics.
- D-Mannose: A monosaccharide linked to the deoxystreptamine core.
- 6-amino-6-deoxy-L-glycero-D-gluco-heptopyranose: A seven-carbon amino sugar, which is another key component of its structure.[1]

The molecular formula of **Destomycin B** is C₂₁H₃₉N₃O₁₃.[1][2]



Physicochemical Properties

The physical and chemical properties of **Destomycin B** have been characterized, providing essential data for its identification and handling.

Property	Value	Reference
Molecular Formula	C21H39N3O13	[1][2]
Molecular Weight	541.55 g/mol	[2]
Melting Point	181 - 190 °C (with decomposition)	[1]
Optical Rotation	[α]D ²⁵ +6° (c=1, H ₂ O)	[1]
Appearance	Solid	
Solubility	Soluble in water	[3]

Biological and Pharmacological Properties

Antimicrobial and Anthelmintic Activity:

Destomycin B exhibits a broad spectrum of biological activity, inhibiting the growth of Grampositive and Gram-negative bacteria, as well as some fungi.[4] Its anthelmintic properties are similar to those of Destomycin A.[1] The toxicity of **Destomycin B** in mice has been reported, with an LD₅₀ of approximately 5 mg/kg for intravenous administration and about 50 mg/kg for oral administration.[3]

Mechanism of Action:

As an aminoglycoside antibiotic, the primary mechanism of action of **Destomycin B** is the inhibition of protein synthesis in bacteria.[1][5][6][7][8] This process involves the following key steps:

• Cellular Uptake: The cationic **Destomycin B** molecule is actively transported across the bacterial cell membrane. This process is dependent on electron transport and is more efficient in aerobic bacteria.[6]



- Ribosomal Binding: Inside the bacterium, **Destomycin B** binds with high affinity to the 16S ribosomal RNA of the 30S ribosomal subunit.[1][5]
- Inhibition of Protein Synthesis: This binding event interferes with the translation process in several ways:
 - It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[5][8]
 - It can block the initiation of protein synthesis.[1]
 - It can inhibit the translocation of the ribosome along the mRNA.

The culmination of these effects is the production of non-functional or toxic proteins, which disrupts essential cellular processes and ultimately leads to bacterial cell death.[8]

The anthelmintic mechanism of action for aminoglycosides is less well-defined but is thought to involve interference with neuromuscular coordination and energy metabolism in the parasites, resulting in paralysis and their eventual expulsion from the host.[9]

Experimental Protocols

Detailed, step-by-step experimental protocols for the original structural elucidation and biological testing of **Destomycin B** are not extensively available in the public domain. However, the principles of the methodologies employed can be outlined.

Isolation and Purification of **Destomycin B**:

The general procedure for isolating **Destomycin B** from the culture broth of Streptomyces rimofaciens involves the following steps:[3][4]

- Fermentation: Cultivation of Streptomyces rimofaciens (ATCC No. 21066) is carried out under submerged aerobic conditions in an aqueous carbohydrate solution containing a nitrogenous nutrient source. The fermentation is typically conducted at 25-30°C for 2-4 days.
 [3]
- Harvesting: The culture broth containing Destomycins A and B is separated from the mycelium by filtration or centrifugation.[9]



- Anion Exchange Chromatography: The crude antibiotic solution is passed through a column containing an anion exchange resin, such as Dowex 1 X 2. The column is then developed with water. Destomycin B has a lower affinity for the resin and elutes first, followed by Destomycin A.[3][9]
- Purification and Recovery: The fractions containing **Destomycin B** are collected. The pure compound can be obtained as a free base by lyophilization or by concentrating the solution to dryness under reduced pressure. Further purification can be achieved by repeated resin chromatography.[3]

Structural Elucidation Methodologies:

The determination of the chemical structure of **Destomycin B** relied on a combination of spectroscopic and chemical methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would have been used to determine the connectivity of atoms and the stereochemistry of the molecule. Coupling constants from ¹H NMR provide information about the relative orientation of protons, which helps in assigning the configuration of the sugar moieties.[1]
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule and its fragments. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula.[1]
- Chemical Degradation and Derivatization: Chemical methods such as hydrolysis can be used to break down the molecule into its constituent components (sugars and aminocyclitol), which can then be identified individually. Derivatization, such as acetylation or methylation, followed by spectroscopic analysis, helps in determining the location of functional groups.[1]

Determination of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC):

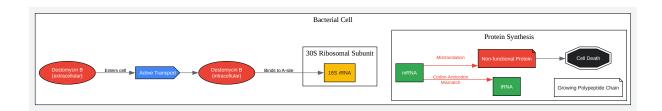
A standard method for assessing the antimicrobial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC).

 Preparation of Inoculum: A standardized suspension of the target bacterium is prepared in a suitable growth medium.[9]



- Serial Dilution: A series of twofold dilutions of **Destomycin B** are prepared in the growth medium in a multi-well plate.[9]
- Inoculation: Each well is inoculated with the bacterial suspension. Control wells (no antibiotic and no bacteria) are included.[9]
- Incubation: The plate is incubated under conditions optimal for bacterial growth.[9]
- MIC Determination: The MIC is the lowest concentration of **Destomycin B** at which no visible bacterial growth is observed.[9]

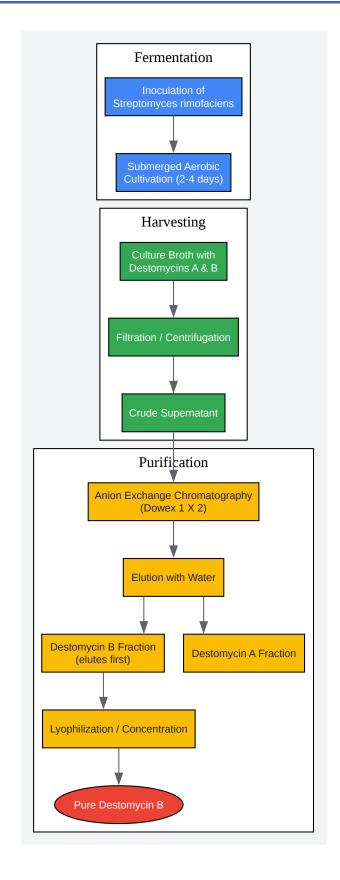
Mandatory Visualizations



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Caption: Mechanism of action of **Destomycin B**.





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Caption: Isolation and purification workflow for **Destomycin B**.



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